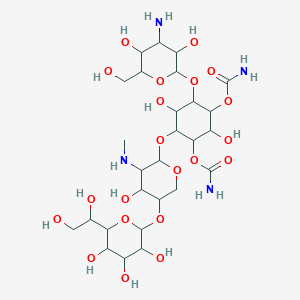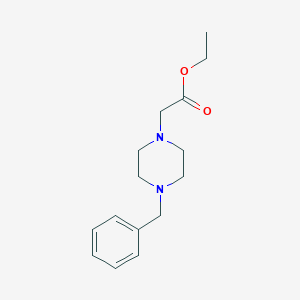
Acétate d'éthyle 2-(4-benzylpiperazin-1-yl)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Ethyl 2-(4-benzylpiperazin-1-yl)acetate involves multi-step chemical reactions that typically start from basic building blocks, undergoing reactions such as acylation, bromination, and cyclic condensation. An efficient synthesis process may include the use of catalysts or specific reaction conditions to improve yield and selectivity (Karamé et al., 2011).
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-benzylpiperazin-1-yl)acetate and related compounds is characterized using techniques like X-ray crystallography, NMR (nuclear magnetic resonance), and FT-IR (Fourier-transform infrared spectroscopy). These studies reveal details about bond lengths, angles, and the overall conformation of the molecule. For instance, crystal structure analysis provides insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking (Lee et al., 2009).
Chemical Reactions and Properties
Ethyl 2-(4-benzylpiperazin-1-yl)acetate can participate in various chemical reactions, reflecting its reactivity and functional group chemistry. It may serve as a precursor for synthesizing a wide range of derivatives through reactions like heterocyclization, where it reacts with different chemical reagents to form new compounds with potential biological activities (Mohareb & Gamaan, 2018).
Applications De Recherche Scientifique
Propriétés chimiques et informations de sécurité
L'acétate d'éthyle 2-(4-benzylpiperazin-1-yl) est un composé chimique avec le numéro CAS : 23173-76-4 . Il s'agit d'un liquide à température ambiante . Les informations de sécurité comprennent les mentions de danger H315, H319 et H335, ainsi que la mention de précaution P280 .
Utilisation en recherche sur le cancer
Ce composé a été utilisé dans le développement de 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-méthoxybenzyl)thio)pyrimidin-4-yl)oxy)éthanones qui ciblent la poly(ADP-ribose) polymérase dans les cellules cancéreuses du sein humain . Les composés synthétisés ont montré une efficacité modérée à significative contre les cellules cancéreuses du sein humain .
Utilisation en recherche antimicrobienne
Certains dérivés de la pipérazine, qui pourraient inclure l'acétate d'éthyle 2-(4-benzylpiperazin-1-yl), ont montré un potentiel en tant qu'agents antimicrobiens . La simulation d'amarrage des huit dérivés les plus actifs de la pipérazine chrome-2-one vis-à-vis de l'enzyme oxydoréductase a montré que le complexe enzyme-inhibiteur le plus stable était stabilisé par des interactions hydrophobes .
Utilisation en recherche neurologique
Une série de dérivés de 2-(4-phénylpiperazin-1-yl)pyrimidine-5-carboxamide, qui pourraient inclure l'acétate d'éthyle 2-(4-benzylpiperazin-1-yl), a été conçue et synthétisée en tant qu'inhibiteurs de l'acétylcholinestérase (AChEIs) pour le traitement de conditions neurologiques .
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statement P280 suggests that protective gloves/eye protection/face protection should be worn .
Propriétés
IUPAC Name |
ethyl 2-(4-benzylpiperazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)13-17-10-8-16(9-11-17)12-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEGJBMEYWWPNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407903 | |
| Record name | ethyl 2-(4-benzylpiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23173-76-4 | |
| Record name | ethyl 2-(4-benzylpiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


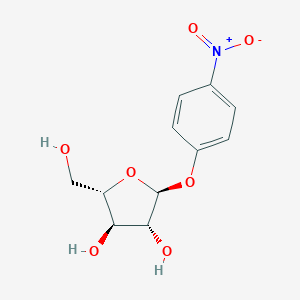
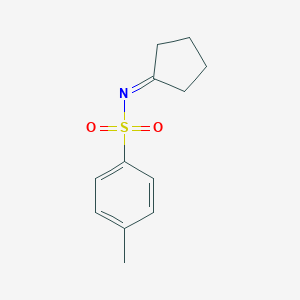



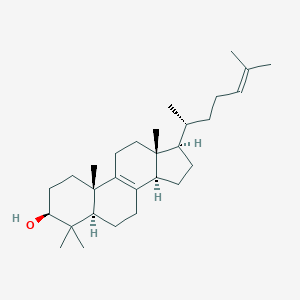



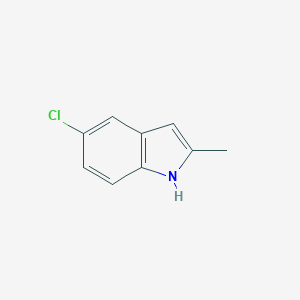
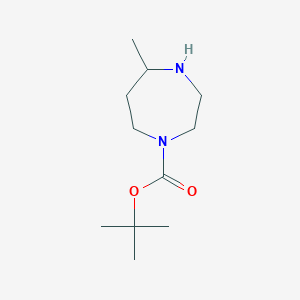
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
